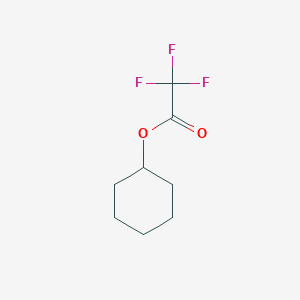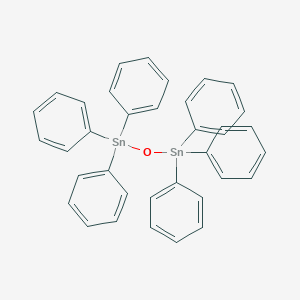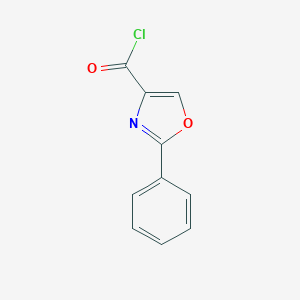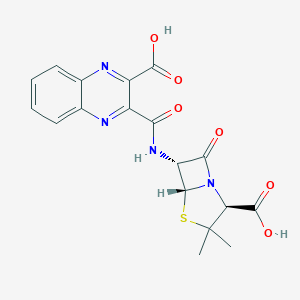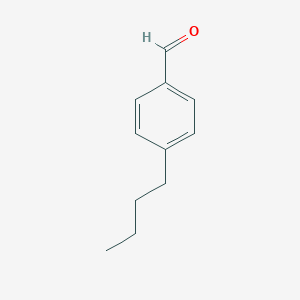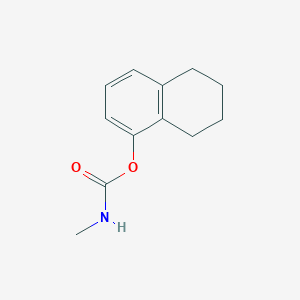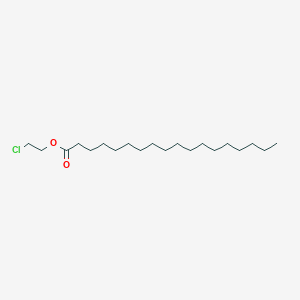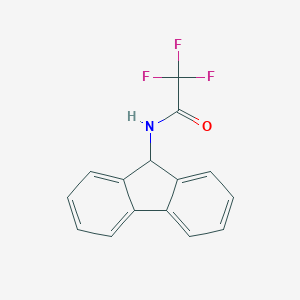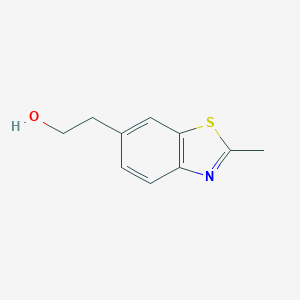
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that the compound can improve cognitive function and protect against neurodegeneration. Additionally, the compound has been shown to have anti-viral and anti-bacterial properties.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties, making it a versatile tool for researchers. Additionally, the compound has been found to be relatively safe and non-toxic, making it suitable for use in in vitro and in vivo studies.
However, there are also limitations to using 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol in lab experiments. One limitation is that the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of the compound for these applications.
Another area of interest is the development of new synthesis methods for the compound. This could increase its availability for research purposes and potentially lead to the development of new therapeutic agents.
Finally, there is a need for further studies on the mechanism of action of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol. Understanding how the compound exerts its biological effects could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of 2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol can be achieved through several methods, including the reaction of 2-aminobenzothiazole with ethylene oxide in the presence of a base, or the reaction of 2-mercaptobenzothiazole with ethylene oxide in the presence of a base. Both methods result in the formation of the desired compound with high yield and purity.
科学的研究の応用
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
1439-72-1 |
|---|---|
製品名 |
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol |
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-6-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-3-2-8(4-5-12)6-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
LNMXUZSATGFHQK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCO |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCO |
同義語 |
6-Benzothiazoleethanol,2-methyl-(7CI,8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



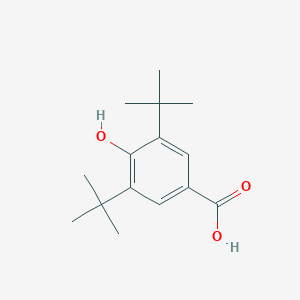
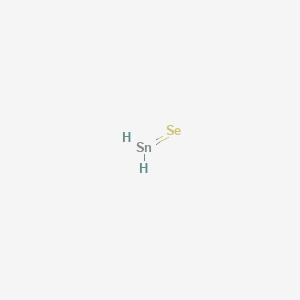
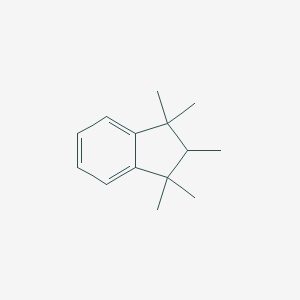
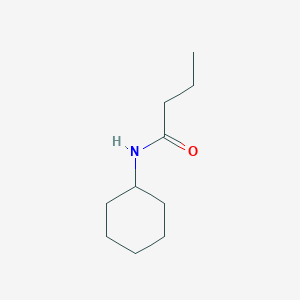
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
